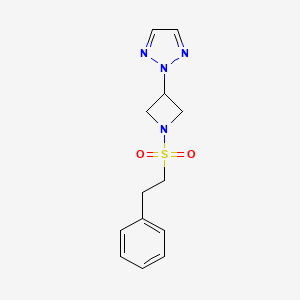

2-(1-(phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Description

2-(1-(Phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an azetidine ring, a sulfonyl group, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c18-20(19,9-6-12-4-2-1-3-5-12)16-10-13(11-16)17-14-7-8-15-17/h1-5,7-8,13H,6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEGXGXMOMDMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring:

Introduction of the Sulfonyl Group: The phenethylsulfonyl group is introduced through a sulfonylation reaction using phenethylsulfonyl chloride as the sulfonylating agent.

Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, typically using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to improve yield and reduce costs. This includes the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, and optimizing reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of 1,2,3-triazoles exhibit significant antitumor properties. For instance, compounds incorporating the triazole moiety have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis. Specific studies have shown that these compounds can effectively downregulate key signaling pathways involved in cancer progression, such as the EGFR pathway .

Antimicrobial Properties

Triazole derivatives are recognized for their broad-spectrum antimicrobial activities. The incorporation of the triazole ring enhances the efficacy of existing antimicrobial agents. For example, studies have shown that triazole-containing compounds can act against various bacterial and fungal strains, making them valuable in the development of new antibiotics .

Antiviral Activity

The antiviral potential of 1,2,3-triazole derivatives has also been explored extensively. Certain triazole compounds have been identified as effective inhibitors of viral replication mechanisms. For instance, modifications to triazole structures have resulted in enhanced activity against HIV-1, demonstrating their promise in antiviral drug development .

Case Study 1: Anticancer Agents

A study focused on synthesizing a series of gefitinib-derived 1,2,3-triazoles revealed their potent anticancer activity. The synthesized compounds showed strong antiproliferative effects against various tumor cell lines and demonstrated mechanisms such as cell cycle arrest and apoptosis induction. Notably, specific derivatives exhibited binding affinity to EGFR, suggesting their potential as targeted therapies for cancers driven by this receptor .

Case Study 2: Antifungal Applications

Another significant study involved the synthesis of fluconazole analogues containing triazole units. These novel compounds were evaluated for antifungal activity against several pathogenic fungi. Results indicated that certain triazole derivatives displayed superior antifungal properties compared to traditional agents like fluconazole, highlighting their potential as effective alternatives in antifungal therapy .

Summary of Applications

Mechanism of Action

The mechanism of action of 2-(1-(phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: A related compound with a similar azetidine ring and sulfonyl group.

2-((1-(Phenethylsulfonyl)azetidin-3-yl)oxy)thiazole: Another compound with a similar azetidine ring and sulfonyl group, but with a thiazole ring instead of a triazole ring.

Uniqueness

2-(1-(Phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is unique due to its combination of an azetidine ring, a sulfonyl group, and a triazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Biological Activity

2-(1-(phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound that has attracted attention due to its unique structural features and potential biological activities. This compound combines an azetidine ring, a sulfonyl group, and a triazole ring, which contribute to its diverse reactivity and biological properties. Research has indicated that derivatives of 1,2,3-triazoles often exhibit significant antimicrobial, antifungal, and anticancer activities.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps:

- Formation of the Azetidine Ring : The azetidine structure is synthesized from commercially available precursors.

- Introduction of the Sulfonyl Group : The phenethylsulfonyl group is introduced through a sulfonylation reaction using phenethylsulfonyl chloride.

- Formation of the Triazole Ring : The triazole ring is formed via a cycloaddition reaction using azide and alkyne precursors under copper-catalyzed conditions (CuAAC) .

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit notable antimicrobial properties. For instance:

- A study on related triazole derivatives demonstrated significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with some compounds showing minimum inhibitory concentrations (MIC) in the low micromolar range .

- The introduction of sulfonyl groups can enhance these activities by increasing solubility and reactivity.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens:

- Compounds similar to this compound have been evaluated for antifungal activity against phytopathogenic fungi. One study reported EC50 values as low as 0.18 µg/mL for certain triazole derivatives .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied:

- In vitro studies have shown that some triazole derivatives exhibit significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For example, one derivative demonstrated an IC50 value of 1.1 µM against MCF-7 cells .

- Mechanistically, these compounds may inhibit thymidylate synthase, a critical enzyme in DNA synthesis, leading to apoptosis in cancer cells .

Study 1: Antimicrobial Evaluation

A recent study synthesized several 1,2,3-triazole derivatives and evaluated their antimicrobial activity against clinical isolates. The results showed that certain derivatives exhibited potent activity with MIC values ranging from 0.5 to 5 µg/mL against resistant strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 0.5 | E. coli |

| B | 1.0 | S. aureus |

| C | 5.0 | Candida albicans |

Study 2: Anticancer Efficacy

Another study focused on the anticancer effects of triazole derivatives on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| D | MCF-7 | 1.1 |

| E | HCT-116 | 2.6 |

| F | HepG2 | 1.4 |

These findings suggest that modifications to the triazole structure can significantly impact biological activity.

Q & A

Basic: What are the standard synthetic methodologies for preparing 2-(1-(phenethylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole, and what key parameters influence reaction efficiency?

The synthesis typically involves Click chemistry (azide-alkyne cycloaddition) followed by sulfonylation of the azetidine ring. Key steps include:

- Azide-Alkyne Cycloaddition : Copper-catalyzed (CuAAC) reaction under inert conditions to form the triazole core .

- Sulfonylation : Reaction of the azetidine intermediate with phenethylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

Critical parameters : - Temperature control (60–80°C for CuAAC; room temperature for sulfonylation).

- Solvent choice (e.g., DMF for cycloaddition, dichloromethane for sulfonylation).

- Catalyst loading (1–5 mol% Cu(I)) and reaction time optimization (4–12 hours) .

Basic: Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR to confirm regioselectivity of the triazole ring and sulfonylation efficiency .

- IR Spectroscopy : Detection of sulfonyl (S=O, ~1350 cm) and triazole (C-N, ~1600 cm) functional groups .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve steric interactions, such as dihedral angles between the triazole and phenyl groups .

Basic: How is the initial biological screening conducted for this compound, and what model systems are appropriate?

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like cytochrome P450 or kinases, using recombinant proteins .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess preliminary toxicity .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data?

- Crystallographic Validation : Use SHELX-refined structures to validate computationally predicted dihedral angles and steric clashes .

- DFT Optimization : Re-optimize molecular geometry using density functional theory (DFT) with solvent correction models (e.g., PCM) to align with experimental NMR shifts .

- Dynamic NMR Studies : Variable-temperature H NMR to probe conformational flexibility and reconcile discrepancies in peak splitting .

Advanced: What strategies optimize synthesis yield and purity for scale-up studies?

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) for improved sulfonylation kinetics .

- Catalyst Engineering : Replace Cu(I) with ligand-stabilized catalysts (e.g., TBTA-Cu) to suppress side reactions .

- Purification Protocols : Use orthogonal methods (e.g., flash chromatography followed by HPLC) to isolate >95% pure product .

Advanced: What is the role of computational docking in understanding this compound’s bioactivity?

- Binding Mode Prediction : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial efflux pumps or fungal CYP51) .

- Free Energy Calculations : MM/GBSA analysis to rank binding affinities and correlate with experimental IC values .

- Pharmacophore Mapping : Identify critical substituents (e.g., sulfonyl group’s role in hydrogen bonding) for rational design .

Advanced: How can structure-activity relationships (SAR) be systematically analyzed for triazole derivatives?

- Substituent Scanning : Synthesize analogs with varied sulfonyl (e.g., 4-fluorophenylsulfonyl) or azetidine substituents to assess impact on MIC values .

- Crystallographic SAR : Compare X-ray structures of analogs to identify steric/electronic contributions to target binding .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.